Bifunctional Electrophilicity: Higher Reactive Group Density Than Mesyl or Tosyl Chloride
Methanedisulfonyl dichloride (CH₂(SO₂Cl)₂) possesses two reactive sulfonyl chloride groups per molecule, offering a sulfonyl chloride density of 1 group per 106.5 g/mol [1]. This contrasts sharply with standard monofunctional sulfonylating agents: methanesulfonyl chloride (1 group per 114.6 g/mol) and p-toluenesulfonyl chloride (1 group per 190.6 g/mol) [2]. This higher functional group density allows for the installation of two sulfonyl linkages with a single reagent molecule, reducing the stoichiometric reagent burden and simplifying product purification in bifunctional derivatization reactions .
| Evidence Dimension | Number of sulfonyl chloride groups per molecule |
|---|---|
| Target Compound Data | 2 sulfonyl chloride groups per molecule (M.W. 213.06) |
| Comparator Or Baseline | Methanesulfonyl chloride: 1 group (M.W. 114.6); p-Toluenesulfonyl chloride: 1 group (M.W. 190.6) |
| Quantified Difference | 2:1 reactive group ratio (functionality); 1 reactive group per 106.5 vs 114.6 and 190.6 g/mol (functional group density) |
| Conditions | Theoretical molecular structure comparison; calculated from molecular weights |
Why This Matters
This bifunctionality is a decisive factor for chemists synthesizing molecules requiring a methanedisulfonyl bridge, such as in certain heterocyclic or polymeric structures, where monofunctional agents would require multi-step protection/deprotection sequences.
- [1] PubChem. (2025). Methanedisulfonyl dichloride (CID 79863). National Library of Medicine. View Source
- [2] PubChem. (2025). Methanesulfonyl chloride (CID 31297); p-Toluenesulfonyl chloride (CID 7512). National Library of Medicine. View Source
